molecular formula C16H16N2O3S B5728951 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide

3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide

Cat. No. B5728951
M. Wt: 316.4 g/mol
InChI Key: KJKZHOUZVDMPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide, also known as MNTB, is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes.

Mechanism of Action

3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide works by irreversibly binding to FAAH, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide are related to its ability to increase the levels of endocannabinoids in the body. Endocannabinoids can activate cannabinoid receptors in the brain and peripheral tissues, leading to effects such as pain relief, appetite regulation, and mood modulation. 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit FAAH.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the role of FAAH in physiological processes without affecting other enzymes or pathways. However, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a relatively new compound and its long-term effects on the body are not well understood. Additionally, its irreversible inhibition of FAAH may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of FAAH inhibition, particularly in the treatment of pain and inflammation. Another area of research is the development of new compounds that can selectively inhibit FAAH without causing irreversible inhibition. Finally, further studies are needed to fully understand the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes. Its specificity for FAAH inhibition makes it a valuable tool for studying the role of endocannabinoids in the body. Further research is needed to fully understand the potential therapeutic applications of FAAH inhibition and the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body.

Synthesis Methods

3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a pharmacological tool to study the role of certain enzymes in physiological processes. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-5-7-15(8-6-12)22-10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKZHOUZVDMPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfanyl]-N-(3-nitrophenyl)propanamide

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